N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide
Description
This compound features a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. The pyrazole is linked via an ethyl chain to an indole-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(15-5-4-8-21-12-15)24-25(14)10-9-22-20(26)17-13-23-18-7-3-2-6-16(17)18/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDRJTXQNYZROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CNC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its efficacy against various biological targets, particularly in cancer therapeutics.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the pyrazole ring followed by coupling with the indole moiety. Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.32 g/mol |
| CAS Number | 2034603-83-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites or allosteric sites, altering their conformation and preventing substrate binding.
- Receptor Modulation: It may act as an agonist or antagonist on certain receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound across several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| HepG2 | 0.71 | Antiproliferative effects via VEGF inhibition |
| H460 | 0.067 | Inhibition of Aurora-A kinase |
The compound has shown promising results in inducing apoptosis in breast cancer cells (MCF7) and inhibiting growth in lung cancer cells (A549) .
3.2 Anti-inflammatory and Other Activities
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation . Furthermore, derivatives of pyrazole structures have been explored for antimicrobial and antifungal activities, indicating a broad spectrum of biological effects.
4. Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.04 to 42 µM .
Case Study 2: Mechanistic Insights
Research highlighted that the compound's interaction with Aurora-A kinase was pivotal in its antiproliferative effects, showcasing its potential as a targeted therapy for specific cancers .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) 3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Structure : Replaces the indole-3-carboxamide with a 3,4-difluorobenzamide group .
- Molecular Formula : C₁₈H₁₆F₂N₄O vs. C₁₉H₁₈N₅O for the target compound.
- The benzamide group lacks the π-π stacking capability of indole, which may reduce affinity for aromatic-rich binding pockets.
(b) Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
- Structure : Contains a trifluoromethyl group at pyrazole position 5 and an ester-linked acetate .
- Key Differences :
- The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability compared to the methyl group in the target compound.
- The ester group (vs. carboxamide) may reduce hydrolytic stability in physiological conditions.
(c) Pyrazole-1-carbothioamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
